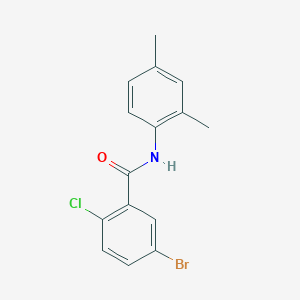![molecular formula C14H19NO3 B5707144 4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)
4-[(2,4-dimethylphenoxy)acetyl]morpholine
説明
4-[(2,4-dimethylphenoxy)acetyl]morpholine is a chemical compound that has been extensively researched in the scientific community due to its potential applications in various fields. This compound is also known as DMAM and has a molecular formula of C14H19NO3.
作用機序
The mechanism of action of 4-[(2,4-dimethylphenoxy)acetyl]morpholine is not fully understood. However, it has been suggested that this compound may act as a kinase inhibitor, which can block the activity of enzymes that are involved in cell signaling pathways. This inhibition of kinase activity can lead to the suppression of cell growth and proliferation, which may be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2,4-dimethylphenoxy)acetyl]morpholine have been studied extensively in vitro and in vivo. In vitro studies have shown that DMAM can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. In vivo studies have shown that DMAM can inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of using 4-[(2,4-dimethylphenoxy)acetyl]morpholine in lab experiments is its potential as a lead compound for the development of new drugs. However, there are also some limitations to using DMAM in lab experiments. One of these limitations is the lack of understanding of its mechanism of action, which can make it difficult to design experiments that accurately assess its efficacy.
将来の方向性
There are many future directions for research on 4-[(2,4-dimethylphenoxy)acetyl]morpholine. One area of research that has received a lot of attention is the development of new drugs based on DMAM. Researchers are also interested in understanding the mechanism of action of this compound and identifying new targets for drug development. Another area of research is the development of new synthetic methods for the production of DMAM, which could improve its availability for research purposes.
Conclusion:
In conclusion, 4-[(2,4-dimethylphenoxy)acetyl]morpholine is a chemical compound that has been extensively researched for its potential applications in various fields. This compound has shown promise as a lead compound for the development of new drugs for the treatment of various diseases. While there are still many unanswered questions about the mechanism of action of DMAM, the research conducted so far has provided valuable insights into its potential applications. Future research on this compound will undoubtedly lead to new discoveries and advancements in the field of drug discovery.
合成法
The synthesis of 4-[(2,4-dimethylphenoxy)acetyl]morpholine involves the reaction of 2,4-dimethylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with morpholine to form 4-[(2,4-dimethylphenoxy)acetyl]morpholine. This synthesis method has been well-established in the literature and has been used in various studies.
科学的研究の応用
4-[(2,4-dimethylphenoxy)acetyl]morpholine has been extensively researched for its potential applications in various fields. One of the most promising applications of this compound is in the field of drug discovery. DMAM has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-3-4-13(12(2)9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKPARPPRVMDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163903 | |
| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |
CAS RN |
148183-90-8 | |
| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148183908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino]phenol](/img/structure/B5707073.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)

![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)